2-(3-Chloro-4-fluorophenyl)piperidine
Description
Overview of Piperidine (B6355638) Derivatives in Pharmaceutical Research and Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry. nih.govlifechemicals.com Its prevalence is a testament to its versatile structural characteristics, which are conducive to the development of effective and safe pharmaceuticals. nih.gov Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities that include anesthetic, antipsychotic, analgesic, and antihistaminic effects. lifechemicals.commdpi.com
The structural and physicochemical properties of the piperidine moiety contribute significantly to its success in drug design. As a saturated heterocycle, it provides a three-dimensional structure that can facilitate complex and specific interactions with biological targets, an advantage over flat aromatic systems. lifechemicals.comresearchgate.net The introduction of a piperidine scaffold can modulate key drug-like properties such as physicochemical characteristics, pharmacokinetic profiles, and biological activity. researchgate.net It can enhance membrane permeability and metabolic stability, crucial factors for a drug's efficacy and duration of action. researchgate.net
Furthermore, the piperidine ring is a common feature in numerous natural products, particularly alkaloids like sparteine (B1682161) and calvine, which have their own range of biological activities. lifechemicals.com This natural precedent has inspired chemists to incorporate the piperidine motif into synthetic drug candidates. Today, over 100 commercially available drugs contain a piperidine core, highlighting its validated role in creating successful therapeutic agents. lifechemicals.com The ability to readily functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's properties to optimize potency, selectivity, and safety profiles, making it a privileged and enduring scaffold in the continuous search for novel medicines. mdpi.comwhiterose.ac.uk
Rationale for Academic Research on Halogenated Phenylpiperidine Scaffolds
The strategic incorporation of halogen atoms, such as chlorine and fluorine, into drug candidates is a well-established and powerful tool in medicinal chemistry. This approach is particularly relevant for phenylpiperidine scaffolds, where halogenation of the phenyl ring can profoundly influence a compound's biological and pharmacokinetic properties. wikipedia.org Research into halogenated phenylpiperidines is driven by the desire to modulate potency, selectivity, and metabolic stability, thereby optimizing a molecule for therapeutic use. wikipedia.orgacs.org
Fluorine, the most electronegative element, can alter the pKa of nearby functional groups, form strong bonds with carbon, and participate in hydrogen bonding, which can enhance binding affinity to target proteins. acs.org The substitution of hydrogen with fluorine can also block sites of metabolism, leading to an improved pharmacokinetic profile. Similarly, chlorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes. nih.gov These modifications can lead to derivatives with enhanced activity or novel pharmacological profiles compared to their non-halogenated counterparts.
For instance, the phenylpiperidine framework is a core component of many centrally acting agents, and halogenation can be key to their function. wikipedia.orgpainphysicianjournal.com In the context of anticancer research, derivatives of halogenated phenylpiperidines have been investigated as inhibitors of critical protein-protein interactions, such as the MDM2-p53 pathway. acs.org In one study, a compound featuring a 3-chloro-2-fluorophenyl group attached to a pyrrolidine (B122466) ring (a related heterocycle) showed potent inhibition of MDM2. acs.org Such findings underscore the rationale for synthesizing and evaluating a diverse array of halogenated phenylpiperidine scaffolds to explore new therapeutic possibilities and to systematically map structure-activity relationships (SAR). nih.gov
Scope and Objectives of Scholarly Investigations on 2-(3-Chloro-4-fluorophenyl)piperidine
While extensive research exists for the broader class of halogenated phenylpiperidines, scholarly investigations focusing specifically on this compound are limited. The available information suggests that this compound primarily serves as a key building block or intermediate in the synthesis of more complex, biologically active molecules. chemicalbook.com Therefore, the primary objective of its use in research is likely synthetic rather than direct therapeutic application.
The academic and industrial interest in a molecule like this compound stems from its potential to be elaborated into novel drug candidates. The specific halogenation pattern—a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring—provides a distinct electronic and steric profile that can be exploited in drug design.
Key Research Objectives Involving this Scaffold Include:
Synthesis of Novel Analogs: The primary goal is to use this compound as a starting material to create libraries of new chemical entities. This involves modifying the piperidine nitrogen or other positions on the ring to explore new chemical space.
Structure-Activity Relationship (SAR) Studies: By incorporating this specific halogenated phenylpiperidine moiety into various molecular frameworks, researchers can systematically study how this substitution pattern affects biological activity. For example, research on related compounds has explored their potential as dopamine (B1211576) transporter inhibitors and anticancer agents. nih.govresearchgate.net
Development of Therapeutic Agents: The ultimate aim is the discovery of new drugs. Based on the activities of related compounds, derivatives of this compound could be investigated for a range of conditions, including central nervous system disorders and oncology. For example, a related compound with a 3-chloro-2-fluorophenyl group was investigated for its potent antitumor activity by inhibiting the MDM2-p53 interaction. acs.org
Below is a data table of related halogenated phenylpiperidine compounds and their documented research applications, which provides context for the potential investigational pathways for derivatives of this compound.
| Compound/Scaffold | Documented Research Area/Activity |
| 4'-(3-chloro-2-fluorophenyl) spirooxindole | Potent MDM2-p53 inhibitor for cancer therapy. acs.org |
| 4-[Bis(4-fluorophenyl)methoxy]piperidine | Dopamine transporter inhibitor. researchgate.net |
| Paroxetine (contains a 4-fluorophenyl group) | Selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org |
| Haloperidol (contains a 4-chlorophenyl group) | Antipsychotic agent. wikipedia.org |
The synthesis of this compound itself is a critical first step in these research endeavors. General methods for synthesizing phenylpiperidines often involve the reduction of corresponding pyridine (B92270) precursors or through multi-component cyclization reactions. mdpi.comwhiterose.ac.uk The availability of this specific building block enables the exploration of its unique properties in the quest for new and improved medicines.
Synthetic Methodologies for this compound and Analogues
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The synthesis of specifically substituted piperidines, such as this compound, is of significant interest due to the potential for nuanced biological activity conferred by the substituted aryl moiety. This article details the synthetic methodologies applicable to the formation of this target compound and its analogues, focusing on the construction of the piperidine core and advanced chemical transformations to control stereochemistry and introduce molecular complexity.
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
SOFGALCEKRLRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Chloro 4 Fluorophenyl Piperidine and Analogues
Established Synthetic Pathways for Piperidine (B6355638) Core Formation
The construction of the piperidine ring is a well-explored area of organic synthesis, with numerous strategies developed to create this essential heterocycle. These methods can be broadly categorized into those that build the ring from acyclic precursors and those that modify existing heterocyclic systems.
Strategies for Constructing the Piperidine Heterocycle
The formation of the piperidine heterocycle can be achieved through several robust and versatile strategies. One of the most direct and traditional methods is the catalytic hydrogenation of pyridine (B92270) derivatives . This approach typically involves the reduction of the corresponding pyridine precursor, 2-(3-chloro-4-fluorophenyl)pyridine, under hydrogen pressure using transition metal catalysts such as platinum, palladium, rhodium, or nickel. mdpi.comdtic.mil While effective, this method can require harsh conditions and may not be suitable for sensitive substrates. Metal-free transfer hydrogenation using reagents like trichlorosilane or ammonia borane offers a milder alternative. mdpi.com
Intramolecular cyclization reactions provide another major pathway to the piperidine core. These methods involve forming one or two carbon-nitrogen or carbon-carbon bonds to close the six-membered ring. nih.gov Key strategies include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method for constructing the piperidine ring. beilstein-journals.org
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can efficiently form the piperidine scaffold. nih.gov
Alkene Cyclization: Metal-catalyzed (e.g., gold or palladium) oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov
Radical Cyclization: Radical-mediated cyclization of unsaturated precursors offers a distinct approach to piperidine synthesis. beilstein-journals.org
Electroreductive Cyclization: This electrochemical method involves the cyclization of an imine with a terminal dihaloalkane, providing a green and efficient route to piperidine derivatives. beilstein-journals.orgnih.gov
Multicomponent Reactions (MCRs) have emerged as highly efficient methods for synthesizing complex, highly functionalized piperidines in a single step from three or more starting materials. ajrconline.orgnih.gov These reactions offer high atom economy and procedural simplicity. Notable MCRs for piperidine synthesis include the Hantzsch dihydropyridine synthesis, which can be followed by reduction, and various tandem reactions that combine processes like Knoevenagel condensation, Michael addition, and Mannich reactions to rapidly build the heterocyclic core. nih.govmdpi.com
Table 1: Comparison of Major Piperidine Core Synthesis Strategies
| Strategy | Description | Key Features | Common Reagents/Catalysts |
| Pyridine Hydrogenation | Reduction of a pre-functionalized pyridine ring. | Direct, often high-yielding. Can require harsh conditions. | H₂, Pd/C, PtO₂, Rh/C, Ni mdpi.comdtic.mil |
| Intramolecular Cyclization | Ring closure of an acyclic precursor containing nitrogen. | High versatility, allows for stereocontrol. | Metal catalysts (Au, Pd), reducing agents. nih.gov |
| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High efficiency, complexity generation, atom economy. | Varies by reaction type (e.g., aldehydes, amines, β-ketoesters). ajrconline.orgmdpi.com |
Introduction and Functionalization of the 3-Chloro-4-fluorophenyl Moiety
Introducing the specific 3-chloro-4-fluorophenyl group at the 2-position of the piperidine ring can be accomplished either by starting with a pre-functionalized precursor or by adding the moiety to an existing piperidine or its precursor.
A primary strategy involves the use of transition metal-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling is particularly powerful for this purpose, reacting an organoboron reagent with an organic halide. libretexts.org For the synthesis of 2-(3-Chloro-4-fluorophenyl)piperidine, two main disconnections are plausible:
Coupling of a 2-halopiperidine derivative (e.g., N-protected 2-bromopiperidine) with 3-chloro-4-fluorophenylboronic acid . This approach builds the C-C bond on a pre-formed heterocycle.
Coupling of a piperidine-derived organoboron reagent with a suitable aryl halide, such as 1-bromo-3-chloro-4-fluorobenzene .
The choice of catalyst (typically palladium-based), ligand, and base is crucial for achieving high yields. libretexts.orgresearchgate.net Bulky, electron-rich phosphine ligands are often employed to facilitate the challenging coupling involving sp³-hybridized carbons. libretexts.org
Another important method is the direct C-H arylation of the piperidine ring. Photoredox catalysis has enabled the α-amino C-H arylation of N-aryl piperidines with various aryl halides, offering a direct route to functionalization without pre-activating the piperidine ring. nih.govescholarship.org This method can provide arylated products in good yields and with high diastereoselectivity. nih.gov
Alternatively, the aryl moiety can be incorporated from the start of the synthesis. For example, a multicomponent reaction could utilize 3-chloro-4-fluorobenzaldehyde as one of the starting components, embedding the desired aryl group into the final piperidine structure from the outset. Similarly, the synthesis could begin with a precursor like 2-(3-chloro-4-fluorophenyl)pyridine , which is then hydrogenated to the target piperidine.
Advanced Synthetic Approaches and Chemical Transformations
Modern synthetic chemistry prioritizes not only the construction of molecular frameworks but also the precise control of their three-dimensional arrangement. For 2-arylpiperidines, which possess at least one stereocenter, achieving high levels of diastereoselectivity and enantioselectivity is paramount.
Diastereoselective and Enantioselective Synthesis of Piperidine Derivatives
Achieving stereocontrol in piperidine synthesis is a key challenge. Diastereoselective synthesis often relies on substrate control, where existing stereocenters in the molecule direct the formation of new ones. For instance, the reduction of a substituted dihydropyridine or tetrahydropyridine intermediate can proceed with high diastereoselectivity, influenced by the steric environment of the existing substituents. nih.gov A modular (5+1) cyclization approach involving a reductive amination/aza-Michael sequence has been shown to be robustly diastereoselective. wordpress.comacs.org
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is frequently accomplished using chiral catalysts or chiral auxiliaries.
Asymmetric Catalysis: Rhodium and copper catalysts paired with chiral ligands have been successfully used for the asymmetric synthesis of piperidines. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine precursor can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which are then reduced to chiral piperidines. organic-chemistry.orgnih.govsnnu.edu.cn Similarly, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. researchgate.net
Chemo-enzymatic Methods: The combination of chemical synthesis and biocatalysis offers a powerful route to chiral piperidines. An amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines with high enantiomeric excess.
Table 2: Selected Enantioselective Methods for Piperidine Synthesis
| Method | Catalyst/Reagent | Precursor Type | Key Feature |
| Asymmetric Reductive Heck | Rhodium catalyst with chiral ligand (e.g., SEGPHOS) | Dihydropyridine + Arylboronic acid | Forms C-C bond with high enantioselectivity. organic-chemistry.orgnih.gov |
| Asymmetric Aminoboration | Copper catalyst with chiral ligand (e.g., (S,S)-Ph-BPE) | Unsaturated amine | Creates 2,3-cis-disubstituted piperidines. researchgate.net |
| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Tetrahydropyridine | Asymmetric dearomatization approach. |
Novel Catalytic Reactions and Multi-component Methodologies in Piperidine Synthesis
Recent advances have focused on developing novel catalytic systems and expanding the scope of multicomponent reactions to access increasingly complex piperidine scaffolds. researchgate.netnih.gov
Novel Catalysis:
Photoredox Catalysis: As mentioned, visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization, allowing for the direct arylation of piperidines under neutral conditions. nih.govchemrxiv.org
Gold Catalysis: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes, providing a route to substituted piperidines. nih.gov
Advanced Multi-component Methodologies: The utility of MCRs has been extended to create intricate piperidine structures that would otherwise require lengthy synthetic sequences. Pseudo five- and six-component reactions have been developed, often proceeding through a domino sequence of reactions like Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization. nih.gov These methods allow for the stereoselective construction of piperidines with multiple stereocenters in a single operation. nih.govajchem-a.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, provide another versatile platform for generating molecular diversity around the piperidine core. nih.gov
Mechanistic Investigations of Key Cyclization and Functionalization Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity. For piperidine synthesis, mechanistic studies have shed light on several key transformations.
In palladium-catalyzed C-H arylation , the mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where a palladium catalyst cleaves a C-H bond with the assistance of a directing group and a base. acs.org Density Functional Theory (DFT) calculations have been used to rationalize the high diastereoselectivities observed in Negishi cross-couplings of piperidine derivatives by comparing the relative stabilities of zinc and palladium intermediates. nih.gov
For intramolecular cyclization reactions , the precise mechanism determines the stereochemical outcome. In a diastereoselective (5+1) cyclization, DFT calculations supported a model where a water-coordinated enol intermediate undergoes facially selective protonation, leading to the observed high diastereoselectivity. wordpress.com In copper-catalyzed intramolecular C-H amination, a catalytic cycle involving Cu(I)/Cu(II) species has been proposed based on experimental and computational evidence. acs.org
Mechanistic studies of MCRs have revealed a complex network of reversible and irreversible steps. For example, the formation of polysubstituted tetrahydropyridines has been shown to proceed through a six-step domino reaction involving the formation and slow dehydration of a 2-hydroxypiperidine intermediate, followed by isomerization to the final product. nih.gov
Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds
The successful synthesis of this compound and its analogues relies on robust and efficient isolation and purification techniques at each stage of the synthetic sequence. The choice of method is dictated by the physicochemical properties of the intermediates and the final compound, such as polarity, volatility, solubility, and the nature of the impurities present. Common techniques employed include chromatography, crystallization, extraction, and distillation.
Chromatographic Methods
Chromatography is a cornerstone of purification in the synthesis of substituted piperidines, allowing for the separation of compounds with subtle differences in their structure and polarity.
Column Chromatography: This is the most prevalent technique for purifying intermediates and final products in piperidine synthesis. Silica gel is the most common stationary phase due to its versatility and cost-effectiveness. The choice of eluent (mobile phase) is critical for achieving good separation. Typically, a gradient of non-polar and polar solvents, such as hexane and ethyl acetate, is used. For basic compounds like piperidine derivatives, which can interact strongly with the acidic silica gel leading to tailing and poor separation, a small amount of a base like triethylamine or ammonium hydroxide is often added to the mobile phase. reddit.com In some cases, alumina is used as an alternative stationary phase, particularly if the target compound is sensitive to the acidic nature of silica. googleapis.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures, such as diastereomers or enantiomers, HPLC is the method of choice. Reversed-phase HPLC, using a C18 column with mobile phases consisting of acetonitrile (B52724)/water or methanol/water mixtures, is common. researchgate.net To improve peak shape and resolution for ionizable compounds, buffers or pH modifiers like trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase. biotage.com For the separation of enantiomers, specialized chiral stationary phases are employed in a technique known as chiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS can provide valuable information about the purity of volatile intermediates and final products. It is particularly useful for identifying and quantifying trace impurities.
Interactive Table: Chromatographic Purification of Piperidine Derivatives
| Compound Type | Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
| N-protected amino alcohol | Column Chromatography | Silica Gel | DCM/MeOH-NH₃ (80:1 to 30:1) | Purification of a protected intermediate. reddit.com |
| trans-4-halopiperidines | Column Chromatography | Silica Gel (100-200 mesh) | Ethyl acetate / Hexane | Isolation of pure final product. |
| 2-Arylpiperidines | Column Chromatography | Silica Gel | Not specified | General purification. rsc.org |
| Ionic Piperidines | Reversed-Phase HPLC | C18 | Water / Methanol with ammonium acetate buffer (pH adjusted) | Purification of water-soluble, ionic compounds. biotage.com |
| Phospholipids | Reversed-Phase HPLC | C18 | Methanol / Water with post-column piperidine | Enhancing negative ion detection in ESI-MS. nih.gov |
Crystallization and Precipitation
Crystallization is a powerful technique for purifying solid final products and intermediates, especially when they are in the form of their salts (e.g., hydrochlorides or oxalates). google.com This method relies on the differences in solubility between the desired compound and impurities in a particular solvent or solvent system.
The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. googleapis.com Common solvents for crystallizing piperidine salts include isopropyl alcohol, ethanol, and diethyl ether. googleapis.com For free bases, non-polar or moderately polar solvents may be more appropriate. The process can be initiated by "seeding" with a small crystal of the pure compound. googleapis.com In cases where a crystalline solid is not readily obtained, trituration with a solvent in which the impurities are soluble but the product is not can be an effective purification method. google.com
Extraction and Washing
Liquid-liquid extraction is a fundamental work-up procedure used to separate the product from the reaction mixture. Since piperidine derivatives are basic, their solubility can be manipulated by adjusting the pH of the aqueous phase. During a typical work-up, the reaction mixture is diluted with an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities.
Acid-base extraction is particularly useful. The basic piperidine product can be extracted from an organic solvent into an acidic aqueous solution (e.g., dilute HCl), leaving non-basic impurities behind in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the purified free base is re-extracted into an organic solvent. This process is highly effective for removing acidic or neutral impurities.
Distillation
For liquid intermediates or final products that are thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method. google.com This technique separates compounds based on differences in their boiling points. It is particularly useful for removing non-volatile impurities from a volatile product or for separating liquid mixtures.
Filtration
Filtration is a simple but crucial step used throughout the purification process. It is used to:
Remove solid catalysts (e.g., palladium on carbon) after hydrogenation reactions. A filter aid like Celite is often used to ensure complete removal of fine particles. googleapis.com
Isolate crystalline products after crystallization or precipitation.
Remove solid drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate) after drying an organic solution.
By strategically combining these techniques, synthetic intermediates and the final this compound can be isolated and purified to the high degree of purity required for subsequent applications.
Analytical Characterization Methodologies for Structural Elucidation
Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 2-(3-chloro-4-fluorophenyl)piperidine by providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide distinct signals corresponding to each unique hydrogen and carbon atom in the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for both the piperidine (B6355638) ring and the substituted phenyl ring. The protons on the piperidine ring typically appear in the upfield region, generally between 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to the phenyl ring and the nitrogen atom, would likely appear as a multiplet in the range of 3.0-3.5 ppm. The protons on carbons C3 to C6 would give rise to complex overlapping multiplets. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons on the 3-chloro-4-fluorophenyl group are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm, with splitting patterns dictated by their coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The piperidine ring carbons are expected to resonate in the aliphatic region (20-60 ppm). The C2 carbon, being attached to the aromatic ring, would be shifted further downfield compared to the other piperidine carbons. The carbons of the 3-chloro-4-fluorophenyl ring would appear in the aromatic region (115-160 ppm). The carbon atom attached to the fluorine (C4) will show a large coupling constant (¹JCF), and the carbons ortho and meta to it will also exhibit smaller C-F couplings. The carbon attached to the chlorine atom (C3) will also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Piperidine C2-H | 3.0 - 3.5 (m) | 55 - 65 |
| Piperidine C3-H₂ | 1.5 - 2.0 (m) | 25 - 35 |
| Piperidine C4-H₂ | 1.5 - 2.0 (m) | 20 - 30 |
| Piperidine C5-H₂ | 1.5 - 2.0 (m) | 25 - 35 |
| Piperidine C6-H₂ | 2.5 - 3.0 (m) | 45 - 55 |
| Piperidine N-H | Variable (br s) | - |
| Phenyl C2'-H | ~7.4 (d) | ~128 |
| Phenyl C5'-H | ~7.2 (dd) | ~120 |
| Phenyl C6'-H | ~7.3 (d) | ~118 |
| Phenyl C1' | - | ~140 |
| Phenyl C3' | - | ~125 (d, JCF) |
| Phenyl C4' | - | ~155 (d, ¹JCF) |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet. C-F coupling constants are not specified but would be observable.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperidine ring. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic phenyl ring would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically gives a strong absorption band in the range of 1100-1300 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound Predicted data based on analogous compounds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium to Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak is expected. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the loss of substituents. A common fragmentation pathway for piperidines is the alpha-cleavage, leading to the loss of a hydrogen atom or the phenyl group from the C2 position. Fragmentation of the 3-chloro-4-fluorophenyl group could also occur. chemicalbook.com
Crystallographic Methods
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, which has a chiral center at the C2 position of the piperidine ring, X-ray crystallography of a single crystal of one of its enantiomers would allow for the determination of its absolute stereochemistry (R or S configuration). Furthermore, this technique reveals the preferred conformation of the piperidine ring, which is typically a chair conformation. researchgate.net In this conformation, the bulky 3-chloro-4-fluorophenyl substituent at the C2 position is likely to adopt an equatorial orientation to minimize steric hindrance. nih.gov The analysis would also detail bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.neted.ac.uk
Chromatographic Analyses for Purity and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis of piperidine derivatives. nih.govresearchgate.net A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable. Detection can be achieved using a UV detector, typically at a wavelength where the phenyl ring shows strong absorbance. This method can be optimized to separate the compound from any starting materials, by-products, or degradation products, thus allowing for accurate purity determination.
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or derivatized piperidines. For a compound like this compound, GC analysis would provide information on its purity and can also help in identifying any volatile impurities. The mass spectrometer detector would provide structural information on the separated components.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methods for related piperidine derivatives offer significant insights into potential analytical strategies.
For instance, the analysis of other piperidine derivatives has been successfully achieved using reversed-phase HPLC. epa.gov A common approach involves the use of a C18 stationary phase, which separates compounds based on their hydrophobicity. epa.govnih.gov For piperidine compounds that lack a strong ultraviolet (UV) chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) can be employed. epa.gov This detector is nearly universal for non-volatile analytes and provides a response that is proportional to the mass of the analyte, making it suitable for quantitative analysis. epa.gov In some cases, derivatization of the piperidine nitrogen can be performed to introduce a UV-active moiety, thereby enhancing detection sensitivity with a standard UV detector.
Chiral HPLC is particularly crucial for the separation of enantiomers of chiral piperidine derivatives. A patent describing the analysis of 3-aminopiperidine highlights the use of a chiral column to resolve its (R) and (S)-enantiomers, a technique that would be applicable to the chiral center in this compound. google.com
Table 1: Exemplary HPLC Conditions for the Analysis of Piperidine Derivatives (Note: This data is for related piperidine compounds and serves as a guide for method development for this compound)
| Parameter | Method for 4-Methanesulfonyl-piperidine epa.gov | Method for other Piperidine Derivatives nih.gov |
| Instrument | HPLC with Charged Aerosol Detection (CAD) | Agilent Technologies 1260/1290 Infinity II |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) | Gemini C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | 0.1% Heptafluorobutyric acid in Water-Acetonitrile (90:10, v/v) | Gradient of 0.1% TFA in water (A) and MeCN (B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40°C | Not specified |
| Detection | Charged Aerosol Detection (Nitrogen at 35 psi) | UV-VIS at 210, 254, 280 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
For the analysis of this compound, a GC-MS method would typically involve a capillary column, such as a non-polar HP-5ms column, which separates compounds based on their boiling points and interactions with the stationary phase. nih.govnih.gov The separated components are then introduced into the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is invaluable for structural elucidation.
Table 2: General GC-MS Conditions for the Analysis of Piperidine-like Compounds (Note: This data is based on methods for other amine-containing cyclic compounds and serves as a general guideline.)
| Parameter | General Conditions for Ketamine Analogues nih.gov | General Conditions for Other Volatile Amines nih.gov |
| Instrument | Agilent 8890 GC with 7250 Q-TOF/MS | Agilent 7890B GC with 5977A MS |
| Column | HP-5ms (30 m x 250 µm i.d., 0.25 µm film) | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.0 mL/min |
| Inlet Temperature | 275°C | 280°C |
| Oven Program | 60°C, ramp to 280°C at 20°C/min, hold for 11 min | 80°C for 2 min, ramp to 300°C at 5°C/min, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Mass Spectrometer Detector |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry and is suitable for a wide range of compounds, including those that are not amenable to GC-MS.
For the analysis of this compound, an LC-MS method would likely employ a reversed-phase C18 column with a mobile phase consisting of an aqueous component (often with an acid additive like formic or trifluoroacetic acid to improve peak shape and ionization) and an organic modifier like acetonitrile or methanol.
A study on the structurally similar compound, 1-(3-chloro-4-fluorophenyl)piperazine, provides valuable insight into the potential LC-MS analysis of the target compound. nih.gov In this study, a liquid chromatograph coupled to a high-resolution tandem mass spectrometer with a quadrupole time-of-flight (QTOF) analyzer was used. nih.gov Electrospray ionization (ESI) in positive mode is typically effective for piperidine-containing compounds, as the nitrogen atom is readily protonated to form a [M+H]⁺ ion. The high-resolution mass spectrometer allows for the accurate determination of the molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide detailed structural information. nih.gov
Table 3: LC-MS/MS Data for the Structurally Related Compound 1-(3-chloro-4-fluorophenyl)piperazine (Note: This data is for a piperazine (B1678402) analogue and illustrates the type of information that can be obtained via LC-MS/MS for related structures.) nih.gov
| Parameter | Value for 1-(3-chloro-4-fluorophenyl)piperazine |
| Compound | 1-(3-chloro-4-fluorophenyl)piperazine |
| Retention Time | 7.2 min |
| Protonated Molecular Ion [M+H]⁺ | m/z 215.0745 |
| Predicted Chemical Formula | C₁₀H₁₃ClFN₂⁺ |
| Mass Error | 0.5 ppm |
| Key MS/MS Fragments | Fragmentation pathways involving the piperazine ring were observed. |
Computational Chemistry and in Silico Approaches to 2 3 Chloro 4 Fluorophenyl Piperidine
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For derivatives of 2-(3-chloro-4-fluorophenyl)piperidine, these investigations have provided a fundamental understanding of their behavior at the molecular level.
Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and reactivity of piperidine-containing compounds. sci-hub.senanobioletters.com DFT calculations, often using basis sets like 6-31+G(d,p), are employed to optimize the molecular geometry and to compute various electronic properties. sci-hub.se For instance, in studies of related substituted piperidin-4-ones, DFT has been used to determine optimized geometric parameters, which show good agreement with experimental data from X-ray diffraction. sci-hub.se
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. sci-hub.seresearchgate.net A smaller energy gap generally suggests higher reactivity. These calculations help in understanding the charge transfer within the molecule and identifying potential sites for electrophilic and nucleophilic attacks. researchgate.net Furthermore, DFT calculations are utilized to predict vibrational frequencies (FT-IR) and NMR chemical shifts, which can be compared with experimental spectra to confirm the molecular structure. sci-hub.senanobioletters.com
The piperidine (B6355638) ring can adopt several conformations, with the chair form being the most common and generally the most stable. nih.gov Quantum-chemical studies on N-chlorinated piperidine derivatives, including a model related to the N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, have explored their conformational properties. uni-muenchen.de These studies indicate that for N-chloropiperidine, two chair conformations are possible. uni-muenchen.de
Computational methods are used to calculate the energy barriers for conformational inversion processes. uni-muenchen.de Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. For substituted piperidines, the orientation of the substituents (axial vs. equatorial) can significantly impact their properties and interactions with biological targets. In the case of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, it was found that the two fluorophenyl groups and the butyl group are equatorially oriented on the piperidine ring, which adopts a chair conformation. nih.gov
Quantum-chemical methods are employed to investigate the mechanisms of chemical reactions involving piperidine derivatives. For N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a metabolite of paroxetine, computational studies have examined base-induced rearrangement reactions in aqueous solutions. uni-muenchen.de These studies calculate the energies of reactants, products, and transition states for various reaction pathways, such as intramolecular dehydrochlorination. uni-muenchen.de
Different computational models, including MP2, MP4, QCISD, B3LYP, and B2PLYP, have been assessed for their performance in calculating the thermochemistry of these reactions. uni-muenchen.de The inclusion of solvent effects, often through continuum models like CPCM, combined with explicit water molecules, is crucial for accurately describing reaction mechanisms in aqueous media. uni-muenchen.de By modeling the transition state structures, researchers can determine the activation energies and identify the most feasible reaction pathways. uni-muenchen.de
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential in silico techniques to predict how a ligand such as this compound might interact with a biological target, typically a protein receptor or an enzyme.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For derivatives of 3-chloro-4-fluorophenyl, docking studies have been performed to understand their potential as therapeutic agents. For example, derivatives have been docked against the monoamine oxidase-B (MAO-B) enzyme as potential anti-Parkinsonian agents. asiapharmaceutics.info
These studies identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein. nih.gov For instance, in a study of spiro-oxindole derivatives containing a 3-chloro-2-fluorophenyl group, a model of the compound in complex with the MDM2 protein showed that the substituted phenyl group projects into the Leu26 p53 binding pocket. acs.org Visualization software like BIOVIA Discovery Studio Visualizer is often used to analyze these interactions. asiapharmaceutics.info
A primary goal of molecular docking is to estimate the binding affinity of a ligand to its target, which is often expressed as a binding energy score. asiapharmaceutics.info A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. asiapharmaceutics.info
Predictive Modeling of Biological Activity and Target Identification
Before committing to costly and time-consuming laboratory synthesis and testing, computational models are employed to forecast the therapeutic potential of a molecule. By analyzing a compound's structure, these tools can predict its biological activity spectrum and identify the most probable protein targets with which it might interact.
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its 2D structural formula. nih.gov The algorithm works by comparing the structure of the new compound against a large database of known biologically active substances. nih.govresearchgate.net The result is a probabilistic assessment of various pharmacological effects, mechanisms of action, and potential toxicities. nih.gov
The predictions are presented as a list of activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value, ranging from 0.000 to 1.000. researchgate.net Generally, only activities where Pa is greater than Pi are considered possible for the compound. researchgate.net A high Pa value (e.g., >0.7) suggests a high likelihood of observing that activity in experimental settings. researchgate.net
For piperidine derivatives, PASS analysis often predicts a wide range of biological activities due to the scaffold's ability to interact with various biological systems. clinmedkaz.orgclinmedkaz.org Studies on various substituted piperidines indicate probable effects on the central nervous system, as well as potential antineoplastic, anti-inflammatory, and antimicrobial properties. clinmedkaz.orgclinmedkaz.org While a specific PASS analysis for this compound is not publicly documented, a probable spectrum of activity can be inferred from analyses of structurally related piperidine compounds.
| Predicted Biological Activity | General Function/Mechanism | Pa (Probability to be Active) Range |
|---|---|---|
| Enzyme Inhibition (e.g., Kinase, Protease) | Modulation of key signaling pathways, potential for anticancer activity. clinmedkaz.org | 0.5 - 0.8 |
| CNS Activity (e.g., Antidyskinetic, Antiparkinsonian) | Inhibition of neurotransmitter uptake, interaction with CNS receptors. clinmedkaz.org | 0.4 - 0.7 |
| G-Protein Coupled Receptor (GPCR) Ligand | Interaction with receptors controlling various physiological processes. | 0.3 - 0.6 |
| Ion Channel Blocker | Modulation of ion flow across cell membranes, potential for antiarrhythmic or anesthetic effects. clinmedkaz.org | 0.4 - 0.8 |
| Antimicrobial Activity | Inhibition of bacterial or fungal growth. clinmedkaz.org | 0.3 - 0.5 |
Complementing PASS, web-based tools like SwissTargetPrediction are used to identify the most probable protein targets of a small molecule. swisstargetprediction.ch This tool operates on the principle of similarity: the more similar a query molecule is to a known bioactive ligand, the more likely it is to interact with the same protein targets. By screening the query molecule's 2D and 3D structure against a database of known ligands and their targets, SwissTargetPrediction generates a ranked list of potential protein targets. clinmedkaz.org
This approach is particularly valuable in the early stages of drug discovery for hypothesis generation. For new piperidine derivatives, in silico target identification has successfully predicted interactions with a diverse array of protein classes. clinmedkaz.orgclinmedkaz.org These often include enzymes like kinases and proteases, various G-protein coupled receptors (GPCRs), ion channels, and transporters, aligning with the broad activity spectra predicted by PASS. clinmedkaz.org For this compound, this method would help prioritize which target classes to investigate experimentally.
| Protein Target Class | Potential Therapeutic Area | Example Targets | Prediction Probability |
|---|---|---|---|
| Enzymes | Oncology, Inflammation | Protein kinases, Proteases, Reductases clinmedkaz.org | High |
| G-Protein Coupled Receptors (GPCRs) | Neuroscience, Metabolism | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Sigma Receptors nih.govnih.gov | High |
| Ion Channels | Cardiovascular, Neuroscience | Voltage-gated Sodium Channels, Potassium Channels clinmedkaz.org | Moderate |
| Transporters | Neuroscience | Monoamine Transporters clinmedkaz.org | Moderate |
| Nuclear Receptors | Endocrinology, Oncology | Estrogen Receptors, Androgen Receptors | Low to Moderate |
Molecular Dynamics Simulations for Ligand-Target Complex Stability (General for piperidine derivatives)
Once a potential protein target is identified, molecular dynamics (MD) simulations are performed to investigate the stability and dynamics of the ligand-target complex. researchgate.net MD is a powerful computational method that simulates the physical movements of atoms and molecules over time, providing a detailed view of the ligand's behavior within the protein's binding site. nih.govscienceopen.com
For piperidine derivatives, MD simulations are used to validate the binding poses suggested by molecular docking and to assess the conformational stability of the complex. nih.govnih.gov The simulation places the docked ligand-protein complex in a simulated physiological environment (typically a water box with ions) and calculates the atomic trajectories over a set period, often nanoseconds. nih.gov
Several key parameters are analyzed to interpret the results:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable, low-fluctuation RMSD plot for both the protein and the ligand indicates that the complex is structurally stable and the ligand remains securely in the binding pocket. nih.govresearchgate.netnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. researchgate.net It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the residues of the binding site could indicate an unstable interaction with the ligand. researchgate.netresearchgate.net
Hydrogen Bond Analysis: Throughout the simulation, the formation and breaking of hydrogen bonds between the ligand and the protein are monitored. The persistence of key hydrogen bonds over the simulation time is a strong indicator of a stable and specific interaction. nih.gov
By performing these analyses, researchers can confirm that a piperidine derivative forms a stable complex with its predicted target, providing a strong rationale for advancing the compound to experimental validation. nih.govscienceopen.comnih.gov
Structure Activity Relationship Sar Studies of 2 3 Chloro 4 Fluorophenyl Piperidine Analogues
Impact of Substituent Modifications on Biological Activity and Selectivity
The therapeutic potential and target specificity of 2-(3-chloro-4-fluorophenyl)piperidine analogues are profoundly influenced by the nature and position of various substituents. The following sections dissect the specific contributions of different structural modifications.
Role of Halogenation (Chloro and Fluoro Groups) on the Phenyl Ring
The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the biological activity of 2-phenylpiperidine (B1215205) derivatives. The 3-chloro-4-fluoro substitution pattern, in particular, has been explored for its ability to modulate properties such as binding affinity, selectivity, and metabolic stability.
Research has shown that halogen substituents can significantly impact the electronic and steric properties of the phenyl ring, thereby influencing its interaction with biological targets. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.org Specifically, the addition of a chloride to the meta position of a benzene (B151609) ring in one analogue restored inhibitory activity against ENT1. frontiersin.org This highlights the importance of the specific placement of halogens for biological function.
Table 1: Illustrative Impact of Phenyl Ring Halogenation on Biological Activity of Phenyl-containing Compounds
| Compound/Analogue | Substitution Pattern | Target | Activity | Reference |
| FPMINT Analogue | 2-fluorophenyl | ENT1/ENT2 | Essential for activity | frontiersin.org |
| FPMINT Analogue | m-chloro-phenyl | ENT1 | Restored activity | frontiersin.org |
| PPARγ Ligand | 4-bromo-benzenesulfonamide | PPARγ | Higher affinity | nih.gov |
This table provides illustrative examples from related compound classes to highlight the general principles of halogenation effects, as specific data for this compound analogues is not available in the provided search results.
Variations in the Piperidine (B6355638) Ring Structure and Nitrogen Substituents
Modifications to the piperidine ring itself, as well as the substituent on the nitrogen atom, offer another avenue for modulating the pharmacological properties of this compound analogues. These changes can affect the compound's conformation, lipophilicity, and ability to interact with the target protein.
Variations in the piperidine ring can include the introduction of additional substituents or the incorporation of the piperidine into a bridged or spirocyclic system. Such modifications can rigidify the structure, which may lead to higher binding affinity by reducing the entropic penalty upon binding. For example, the introduction of unsaturation in the piperidine ring of a 4-azaindole-2-piperidine compound led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org
The nature of the substituent on the piperidine nitrogen is also a critical factor in determining biological activity. In many classes of phenylpiperidine derivatives, the N-substituent extends into a specific pocket of the binding site, and its size, shape, and chemical properties can be optimized to enhance interactions. For instance, in a series of 3-phenylpiperidine-2,6-dione derivatives, different alkyl and arylalkyl substituents on the piperidine nitrogen resulted in varying antiviral activities. nih.gov Similarly, for a series of 3-(3-(piperidin-1-yl)propyl)indoles, the nature of the substituent on the piperidine nitrogen was crucial for their affinity and selectivity for the 5-HT1D receptor. nih.gov
Table 2: Examples of Piperidine Ring and N-Substituent Modifications and Their Effects
| Compound Class | Modification | Effect on Activity | Reference |
| 4-Azaindole-2-piperidines | Introduction of unsaturation in piperidine ring | Ten-fold increase in potency | dndi.org |
| 3-Phenylpiperidine-2,6-diones | Varied N-substituents (benzyl, fluorophenyl) | Moderate antiviral activity | nih.gov |
| 3-(3-(Piperidin-1-yl)propyl)indoles | Varied N-substituents | Modulated 5-HT1D receptor affinity | nih.gov |
This table presents examples from related piperidine-containing compounds to illustrate the general principles of piperidine and N-substituent modifications due to the lack of specific data for this compound analogues in the search results.
Stereochemical Influences on Ligand-Target Interactions
The 2-phenylpiperidine scaffold contains a chiral center at the C2 position of the piperidine ring, meaning it can exist as two enantiomers. The three-dimensional arrangement of the substituents around this chiral center can have a profound impact on how the molecule interacts with its biological target, often leading to significant differences in potency and selectivity between stereoisomers.
It is a well-established principle in medicinal chemistry that biological macromolecules, such as receptors and enzymes, are chiral and will therefore interact differently with the enantiomers of a chiral ligand. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether.
While specific stereochemical studies on this compound were not found in the provided search results, research on related chiral piperidine derivatives consistently demonstrates the importance of stereochemistry. For example, in a series of fentanyl analogues, the stereoisomers exhibited distinct pharmacological profiles. wikipedia.org Similarly, for a series of 3-iodo-4-(2′-methylcyclohexyloxy)-6-phenethylpyridin-2(1H)-ones, the trans-(S,S)-enantiomer was found to be significantly more potent than its counterpart against HIV-1. nih.gov These examples underscore the critical need to consider and control the stereochemistry during the design and synthesis of any chiral drug candidate, including analogues of this compound. The absolute configuration of the C2 position will dictate the spatial orientation of the 3-chloro-4-fluorophenyl group relative to the piperidine ring, which in turn will determine the optimal fit within the binding pocket of its biological target.
Pharmacophore Modeling and Rational Ligand Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity. This model can then be used to guide the rational design of new, more potent, and selective ligands.
A pharmacophore model for this compound analogues would typically include features such as a hydrophobic aromatic ring (the 3-chloro-4-fluorophenyl group), a hydrogen bond acceptor/donor (the piperidine nitrogen), and specific spatial relationships between these features. The development of such a model often involves analyzing a set of known active compounds to identify common structural motifs.
For instance, a pharmacophore model developed for a series of 2-phenylpyrimidine (B3000279) inhibitors of PDE4B identified key features necessary for activity. nih.gov This model, combined with 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provided insights into the putative binding modes of these inhibitors and guided the design of new molecules with improved activity. nih.gov Similarly, a five-point pharmacophore model was developed for febrifugine (B1672321) analogues, which are also piperidine-containing compounds, to elucidate the structural attributes crucial for their antimalarial activity. nih.gov
The process of rational ligand design based on a pharmacophore model involves using the model as a template to design new molecules that possess the identified key features. This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active. For this compound analogues, a well-defined pharmacophore model would be invaluable for optimizing the substitution patterns on both the phenyl and piperidine rings to enhance their desired biological effects.
Biological Evaluation and Mechanistic Insights Preclinical Focus
Identification and Characterization of Molecular Targets
There is no specific information available in the reviewed literature regarding the molecular targets of 2-(3-Chloro-4-fluorophenyl)piperidine.
Receptor Binding Studies (e.g., 5-HT1A Receptors)
No studies detailing the receptor binding affinity of this compound for 5-HT1A receptors or any other receptor type were identified. While other phenylpiperidine derivatives have been investigated for their activity at serotonin (B10506) receptors, such as the 5-HT2A receptor, this specific compound has not been profiled in a similar manner. nih.gov
Enzyme Inhibition Assays (e.g., MDM2, Fatty Acid Synthase, Histone Deacetylases, Protein Kinases)
Data from enzyme inhibition assays for this compound are not available in the public domain. While various piperidine (B6355638) derivatives have been explored as inhibitors of enzymes like urease and acetylcholinesterase, no such studies have been reported for this specific compound. nih.govfrontiersin.org
In Vitro Cellular Activity in Preclinical Models
Specific data on the in vitro cellular effects of this compound is lacking in the scientific literature.
Modulation of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines
No studies were found that investigated the effect of this compound on the proliferation of cancer cell lines or its ability to induce apoptosis. While other substituted piperidine compounds have been evaluated for their anticancer properties, this particular derivative has not been the subject of such investigations. nih.govnih.gov
Effects on Gene Expression and Signaling Pathways (e.g., p53, Bax, PARP, caspase-3)
There is no information available regarding the modulation of signaling pathways, such as the p53 pathway, or the expression of key apoptosis-related proteins like Bax, PARP, and caspase-3 by this compound. Studies on other piperidine derivatives have shown effects on these pathways, but no analogous data exists for the compound . nih.gov
Preclinical Pharmacodynamic Studies in Animal Models
No preclinical pharmacodynamic studies in animal models for this compound have been published. Such studies are essential for understanding the in vivo effects of a compound on its biological target and the subsequent physiological response.
In Vitro and Animal Pharmacokinetic and Metabolism Studies
Specific preclinical pharmacokinetic data, including key parameters like maximum plasma concentration (Cmax) and area under the curve (AUC), for this compound are not available in the public domain. Pharmacokinetic studies in animal models such as rats or mice would be required to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
To provide context, below is an interactive table template that would be used to present such data if it were available.
Interactive Table: Preclinical Pharmacokinetic Parameters No data available for this compound.
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
|---|---|---|---|---|---|---|
| Rat | Oral | - | - | - | - | - |
| Rat | Intravenous | - | - | - | - | - |
| Mouse | Oral | - | - | - | - | - |
There is no published information regarding the metabolic stability of this compound in preclinical systems, such as liver microsomes or hepatocytes. Studies to identify its major metabolites have not been reported. Such investigations are critical in preclinical development to understand the compound's clearance mechanisms and to identify any potentially active or toxic metabolites. This process typically involves incubating the compound with liver fractions and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS).
Future Directions and Emerging Research Perspectives
Development of Novel Analogues for Enhanced Target Specificity and Potency
The future development of analogues derived from 2-(3-chloro-4-fluorophenyl)piperidine will likely concentrate on fine-tuning its structure to achieve higher potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules.
Research into related halogenated piperidine (B6355638) structures has demonstrated that strategic modifications can significantly enhance binding affinity and selectivity. For instance, in a series of spirooxindole-based MDM2 inhibitors, which feature a chloro-fluorophenyl group, modifications to various regions of the molecule were guided by computational models of the compound binding to its target protein. acs.orgnih.gov This guided approach led to the discovery of highly potent and chemically stable inhibitors. acs.orgnih.gov One key finding was that introducing nitrogen atoms into the aryl rings could modulate solubility and activity, although in one case, adding a nitrogen to the 3-chloro-2-fluorophenyl substituent decreased binding affinity significantly. acs.orgnih.gov
Similarly, studies on other piperidine derivatives have shown that altering substituents on the piperidine ring or associated side chains can drastically change the compound's interaction with targets like the dopamine (B1211576) and serotonin (B10506) transporters. The goal is often to optimize activity at the desired target while minimizing off-target effects. thieme-connect.com For example, a study on piperidine urea (B33335) derivatives aimed to create neuroprotective agents with reduced cardiotoxicity by modifying the parent structure, resulting in compounds with improved safety profiles. thieme-connect.com
Future research on this compound analogues could explore a variety of modifications, as detailed in the table below.
Table 1: Potential Strategies for Analogue Development
| Modification Strategy | Rationale | Desired Outcome |
| Positional Isomerism | Altering the substitution pattern on the phenyl ring (e.g., to 2-chloro-5-fluorophenyl). | Optimize interactions with target binding pockets. |
| Piperidine Substitution | Introducing alkyl, aryl, or other functional groups at different positions on the piperidine ring. | Enhance potency, modulate lipophilicity, and improve pharmacokinetic properties. |
| Bioisosteric Replacement | Replacing the chlorine or fluorine atoms with other functional groups (e.g., trifluoromethyl, cyano). | Improve metabolic stability and binding interactions. |
| Stereochemical Control | Synthesizing and testing individual stereoisomers of the parent compound and its derivatives. | Identify the most active and selective enantiomer or diastereomer, reducing potential for off-target effects. |
These strategies, informed by SAR data, will be instrumental in developing next-generation compounds with superior therapeutic potential.
Integration of Advanced Experimental Techniques and Computational Methodologies
To accelerate the discovery and optimization of analogues, future research will increasingly rely on the synergy between advanced experimental methods and computational tools.
Computational Approaches: Molecular modeling and computational chemistry are indispensable for modern drug discovery. Techniques like molecular docking can predict how different analogues of this compound might bind to a target protein, helping to prioritize which compounds to synthesize. nih.gov For example, docking studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed their potential to bind to various anti-cancer targets. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, providing insights that can guide analogue design. iucr.orgprensipjournals.com Molecular dynamics simulations can further elucidate the stability of the compound-target complex and identify key interactions. prensipjournals.com
Advanced Experimental Techniques: High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a biological target, quickly identifying promising candidates. The development of modular synthetic platforms enables the efficient creation of diverse libraries of piperidine analogues for such screening campaigns. nih.gov Additionally, advanced analytical techniques are crucial for characterization. For instance, radiolabeling the compound, such as in the creation of 3-Chloro-4-[18F]fluorophenyl-containing molecules, allows for in vivo imaging studies like Positron Emission Tomography (PET) to investigate the compound's distribution and target engagement in living organisms. nih.gov
The integration of these methodologies is summarized in the table below.
Table 2: Advanced Methodologies in Piperidine Research
| Methodology | Application | Benefit |
| Molecular Docking | Predicting binding modes and affinities of novel analogues. nih.gov | Prioritizes synthetic efforts and provides rationale for observed activity. nih.gov |
| DFT Calculations | Analyzing molecular geometry, electronic properties, and vibrational spectra. iucr.org | Offers a deeper understanding of the molecule's fundamental chemical characteristics. iucr.orgprensipjournals.com |
| High-Throughput Screening (HTS) | Rapidly evaluating the biological activity of large compound libraries. | Accelerates the identification of initial "hit" compounds. |
| PET Imaging | Visualizing drug distribution and target occupancy in vivo using radiolabeled analogues. nih.gov | Provides crucial pharmacokinetic and pharmacodynamic data from preclinical studies. nih.gov |
Exploration of Broader Therapeutic Applications for Halogenated Piperidine Scaffolds
The halogenated piperidine scaffold is a versatile pharmacophore found in drugs targeting a wide array of diseases. nih.gov The presence of chlorine and fluorine on the phenyl ring of this compound suggests its potential utility across multiple therapeutic areas beyond a single initial target.
The piperidine moiety is a key component in drugs for central nervous system (CNS) disorders, cancer, and infectious diseases. nih.gov Halogenated compounds have been successfully developed for conditions including:
Cancer: Many piperidine-containing compounds have been investigated as anti-cancer agents, targeting mechanisms like receptor tyrosine kinases and apoptosis-promoting pathways. nih.gov A notable example involves spirooxindoles with a 3-chloro-2-fluorophenyl group that act as potent MDM2 inhibitors, a promising strategy for cancer treatment. acs.orgnih.gov
Neuropsychiatric Disorders: The 5-HT1A serotonin receptor, implicated in depression and anxiety, is a target for piperidine-based ligands. nih.gov A PET tracer containing a 3-chloro-4-fluorophenyl moiety was specifically developed to image these receptors. nih.gov
Neurodegenerative Diseases: Research into piperidine derivatives has yielded potential treatments for Alzheimer's disease by targeting enzymes like cholinesterases. nih.gov
Infectious Diseases: The piperidine scaffold is also found in various antimicrobial and antiviral agents. nih.gov
The potential applications are diverse, as highlighted below.
Table 3: Potential Therapeutic Areas for Halogenated Piperidines
| Therapeutic Area | Potential Mechanism of Action | Example Target(s) |
| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis. nih.gov | MDM2, JAK/STAT protein kinases. nih.govacs.org |
| Neurology/Psychiatry | Modulation of neurotransmitter systems. nih.gov | Serotonin receptors (e.g., 5-HT1A), dopamine transporters. nih.gov |
| Infectious Diseases | Inhibition of microbial growth or viral replication. | Various bacterial or viral enzymes. nih.gov |
| Inflammatory Diseases | Modulation of inflammatory pathways. | Cytokine receptors or associated signaling molecules. |
Future research should involve screening this compound and its novel analogues against a broad panel of biological targets to uncover new and unexpected therapeutic opportunities.
Addressing Synthetic Challenges and Optimizing Production Efficiency
Traditional methods for creating substituted piperidines can require harsh reaction conditions, multiple steps, and may result in mixtures of stereoisomers that are difficult to separate. nih.gov Modern synthetic chemistry aims to address these issues through several strategies:
Stereoselective Synthesis: Developing methods that yield a single desired stereoisomer is critical, as different isomers can have vastly different biological activities and safety profiles. nih.gov
Catalysis: The use of novel catalysts, including transition metals like palladium and rhodium or even organocatalysts, can enable reactions under milder conditions with higher selectivity and yields. nih.gov
Green Chemistry: Employing environmentally friendly approaches, such as using water as a solvent, reducing the number of synthetic steps through one-pot or tandem reactions, and using recyclable catalysts, makes the process more sustainable and cost-effective. nih.gov
Modular Approaches: Synthetic strategies like Diversity-Oriented Synthesis (DOS) are designed to efficiently generate a wide variety of complex structures from simple building blocks, which is ideal for creating libraries of analogues for screening. nih.gov A general synthetic scheme might involve several key steps, including coupling, cyclization, and functional group manipulation, with opportunities for optimization at each stage. researchgate.net
Future efforts will focus on developing robust, high-yield, and scalable synthetic routes to this compound and its derivatives to support advanced preclinical and potential clinical development.
Q & A
Q. What are the established synthetic routes for 2-(3-Chloro-4-fluorophenyl)piperidine, and how are reaction conditions optimized?
The synthesis typically involves coupling a substituted phenyl moiety to a piperidine backbone. One method uses α,β-unsaturated intermediates (e.g., 2-acetyl thiophene) reacted with halogenated benzaldehydes (e.g., 4-chlorobenzaldehyde) in the presence of ammonium acetate . Optimization includes:
Q. How is structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve crystal structures .
- Spectroscopy :
Advanced Research Questions
Q. How do researchers investigate the binding affinity of this compound to dopamine and serotonin receptors?
Methodologies include:
- Radioligand binding assays : Competitive displacement studies using [³H]spiperone for dopamine D₂ receptors and [³H]ketanserin for 5-HT₂A receptors .
- Structure-activity relationship (SAR) analysis : Modifying the piperidine substituents (e.g., halogen position) to assess changes in IC₅₀ values .
- Computational docking : Molecular dynamics simulations to predict binding poses in receptor active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay conditions (e.g., pH, temperature).
- Data validation :
Q. How is the compound’s metabolic stability assessed in preclinical studies?
Approaches include:
- In vitro microsomal assays : Incubating with liver microsomes (human/rat) and quantifying parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Identifying interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
- Pharmacokinetic profiling : Measuring half-life (t₁/₂) and clearance rates in rodent models .
Methodological Guidance
Q. What analytical techniques are recommended for purity assessment and stability testing?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); acceptance criteria: ≥95% purity .
- Thermogravimetric analysis (TGA) : Monitoring decomposition temperatures (e.g., >150°C indicates thermal stability) .
- Forced degradation studies : Expose to heat, light, and humidity; track impurities via mass spectrometry .
Q. How can researchers optimize crystallization conditions for X-ray studies?
- Solvent screening : Use vapor diffusion with solvents like ethanol/water mixtures .
- SHELXD/SHELXE : Employed for experimental phasing in cases of weak diffraction .
- Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection .
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
